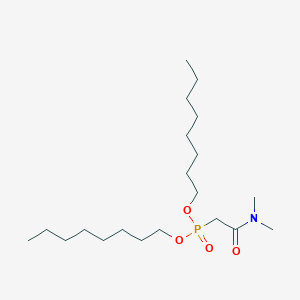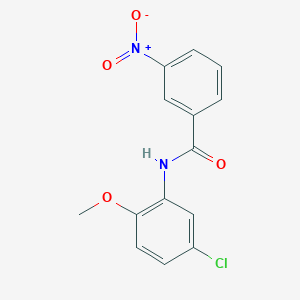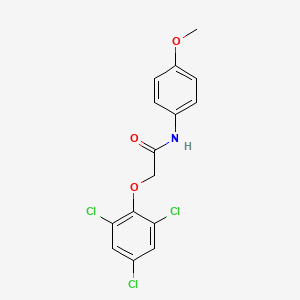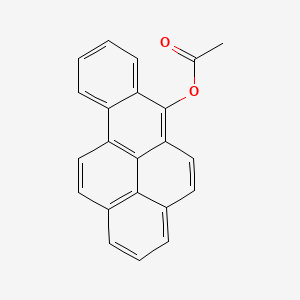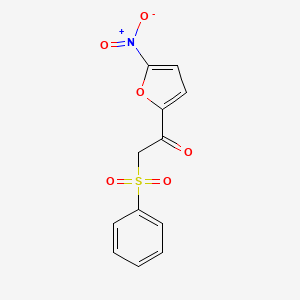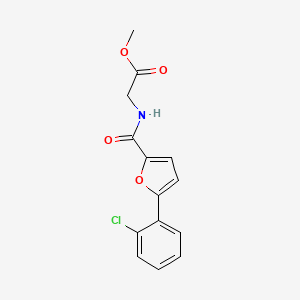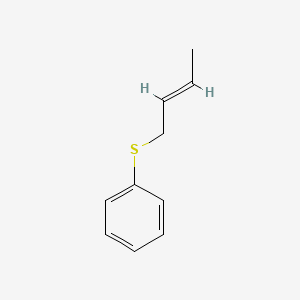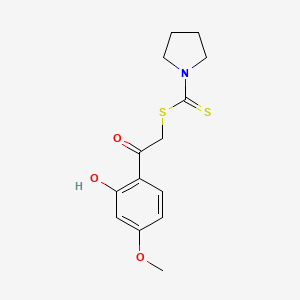
N-(2,4-Dichlorobenzylidene)-M-anisidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dichlorobenzylidene)-M-anisidine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized through the condensation reaction between 2,4-dichlorobenzaldehyde and M-anisidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzylidene)-M-anisidine typically involves the condensation of 2,4-dichlorobenzaldehyde with M-anisidine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorobenzylidene)-M-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,4-Dichlorobenzylidene)-M-anisidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown moderate activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzylidene)-M-anisidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its catalytic activity in chemical reactions.
Comparison with Similar Compounds
N-(2,4-Dichlorobenzylidene)-M-anisidine can be compared with other Schiff bases and related compounds:
N-(2,4-Dichlorobenzylidene)-2,5-xylylidene: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
N-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide: Another Schiff base with distinct properties and applications, particularly in medicinal chemistry.
N-(2,4-Dichlorobenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide: Known for its antimycobacterial activity and potential use in treating tuberculosis.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-13-4-2-3-12(8-13)17-9-10-5-6-11(15)7-14(10)16/h2-9H,1H3 |
InChI Key |
SQLIWOQCFPUBHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



